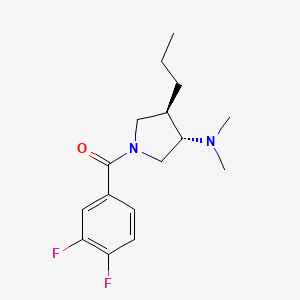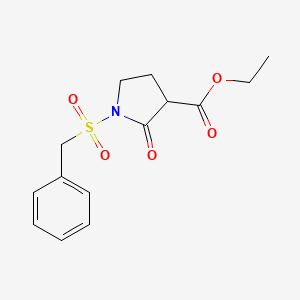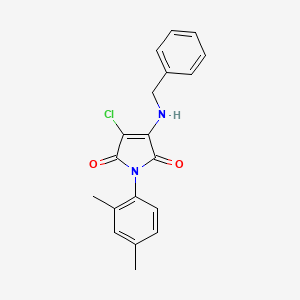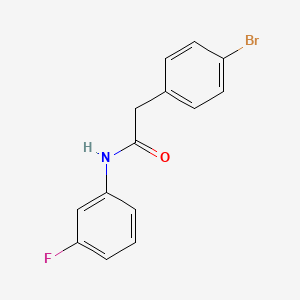![molecular formula C15H13N3O2 B5595701 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5595701.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide" belongs to a class of chemicals with oxazolo[4,5-b]pyridin motifs, which are of interest for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of oxazolo[4,5-b]pyridin derivatives often involves catalytic processes or intramolecular oxidative bond formations. For example, Mohammadpoor-Baltork et al. (2007) described an efficient synthesis of oxazolo[4,5-b]pyridines using Bi(III) salts under solvent-free conditions, emphasizing the method's high conversion rates and environmental benefits (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).
Molecular Structure Analysis
The molecular structure of compounds containing the oxazolo[4,5-b]pyridin motif can be elucidated using crystallography. de Souza et al. (2015) investigated the crystal structures of dichlorophenyl-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl derivatives, highlighting the importance of cage-type and π-π dimeric motifs in their supramolecular arrangements (de Souza et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Several studies have focused on the synthesis and evaluation of compounds with structures related to N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide for their biological activities, including antimicrobial and anticancer properties. For instance, Celik, Erol, and Kuyucuklu (2021) investigated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, demonstrating significant efficacy against various bacterial and fungal strains. Their molecular docking and dynamics simulations highlighted potential applications in overcoming microbial resistance to pharmaceutical drugs (Celik, Erol, & Kuyucuklu, 2021).
Antinociceptive and Anti-inflammatory Applications
Research into the antinociceptive and anti-inflammatory applications of related compounds has also been documented. For example, Önkol et al. (2004) synthesized (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and evaluated their antinociceptive activity, finding several compounds significantly more active than standard treatments in various tests (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).
Herbicidal and Plant Growth Regulatory Activities
Furthermore, the synthesis and evaluation of compounds for herbicidal activities have been explored. Liu et al. (2015) synthesized 1,2,4-triazolo[4,3-a]pyridine derivatives, demonstrating good herbicidal activity against various weeds, suggesting potential applications in agricultural settings (Liu, Xu, Tan, Weng, Xin, & Chen, 2015).
Chemical Synthesis and Catalysis
The development of novel synthetic routes and catalysis involving oxazolo[4,5-b]pyridine structures has been a significant area of research. Mohammadpoor-Baltork, Khosropour, and Hojati (2007) reported an efficient synthesis method for benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines under solvent-free conditions using Bi(III) salts as catalysts, highlighting the versatility and potential of such compounds in chemical synthesis (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).
Direcciones Futuras
The future directions for research on “N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide” and related compounds could involve further exploration of their pharmacological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds could potentially be developed into novel anti-fibrotic drugs .
Propiedades
IUPAC Name |
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-13(19)17-11-7-5-10(6-8-11)15-18-14-12(20-15)4-3-9-16-14/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFJMNNCOXNTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5595622.png)
![N-{4-[({[(3,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5595629.png)
![1-[(5-methoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]piperidine](/img/structure/B5595651.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(tert-butyl)acetamide](/img/structure/B5595654.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)
![methyl {2-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5595672.png)


![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide](/img/structure/B5595687.png)

![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)
![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)